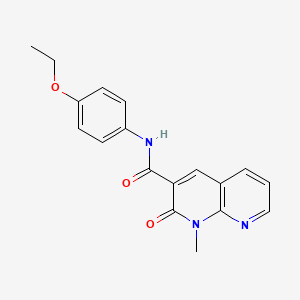

N-(4-ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenacetin, also known as N-(4-Ethoxyphenyl)acetamide , is a pain-relieving and fever-reducing drug, which was widely used following its introduction in 1887 . It was withdrawn from medicinal use as dangerous from the 1970s .

Synthesis Analysis

Phenacetin may be synthesized as an example of the Williamson ether synthesis: ethyl iodide, paracetamol, and anhydrous potassium carbonate are heated in 2-butanone to give the crude product, which is recrystallized from water .Chemical Reactions Analysis

It is shown that the N - ( p -ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield .Physical and Chemical Properties Analysis

Phenacetin has a density of 1.24 g/cm^3 and a melting point of 134 to 137.5 °C (273.2 to 279.5 °F). It is soluble in water at 0.766 g/L (25 °C (77 °F)) .Aplicaciones Científicas De Investigación

Synthesis and Derivatives

Novel Heterocyclic Systems : The synthesis of novel annulated products from aminonaphthyridinones showcases the chemical versatility of naphthyridine derivatives. For instance, 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide underwent Hofmann rearrangement to produce a new heterocyclic system, demonstrating typical pyrrole-type reactivity at the 3-position. This indicates the potential for creating diverse compounds with varied biological activities through chemical modifications of the naphthyridine core (Deady & Devine, 2006).

Antimicrobial and Antibacterial Applications

Antibacterial Agents : Pyridonecarboxylic acids as antibacterial agents have been synthesized, showing that naphthyridine derivatives can be potent antibacterial compounds. The study on 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues revealed compounds with significant activity, surpassing that of enoxacin, suggesting their potential as novel antibacterial agents (Egawa et al., 1984).

Anticancer Activity

Carboxamide Derivatives : The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines for their cytotoxic activity indicate the therapeutic potential of naphthyridine derivatives. Some compounds exhibited potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, with IC50 values <10 nM, highlighting the possibility of developing potent anticancer agents from this chemical framework (Deady et al., 2005).

NK(1) Receptor Antagonists

Tachykinin NK(1) Receptor Antagonists : Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated for their NK(1) antagonistic activities. This research demonstrates the potential of naphthyridine derivatives as orally active tachykinin NK(1) receptor antagonists, offering a new approach to treating bladder function disorders (Natsugari et al., 1999).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Without specific information, it’s difficult to describe the exact mode of action. Similar compounds often interact with their targets by forming non-covalent interactions (like hydrogen bonds, ionic bonds, and hydrophobic interactions) with specific amino acids in the target protein, leading to changes in the protein’s activity .

Biochemical Pathways

Indole derivatives, which share some structural similarity, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Result of Action

Without specific studies, it’s difficult to predict the exact molecular and cellular effects of this compound’s action. Based on the activities of similar compounds, potential effects could include changes in cell signaling, inhibition of pathogenic organisms, or modulation of inflammatory responses .

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-3-24-14-8-6-13(7-9-14)20-17(22)15-11-12-5-4-10-19-16(12)21(2)18(15)23/h4-11H,3H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICJPDZUKLKJDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2521513.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2521517.png)

![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2521519.png)

![Methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate](/img/structure/B2521528.png)

![Methyl 3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2521530.png)